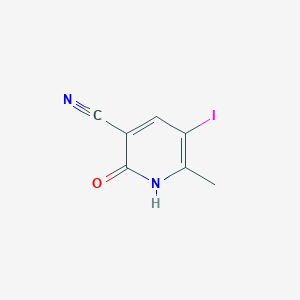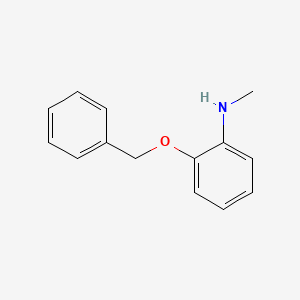
2-(Benzyloxy)-N-methylaniline
概要
説明
“2-(Benzyloxy)-N-methylaniline” is an organic compound. It is a derivative of aniline, which is an aromatic amine. The compound contains a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to the nitrogen atom of the aniline group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to an oxygen atom, which is further connected to a benzyl group. The nitrogen atom in the aniline group can form a bond with a methyl group .
科学的研究の応用
Metabolic Studies
Rat liver microsomal metabolism of halogenated methylanilines, which include compounds similar to 2-(Benzyloxy)-N-methylaniline, has been explored. These studies revealed metabolites such as benzyl alcohols and benzaldehydes from side-chain C-hydroxylation, and hydroxylamines and nitroso derivatives from N-hydroxylation. This research provides insights into the metabolic pathways and potential toxicological implications of similar compounds (Boeren et al., 1992).
Synthesis and Reactivity
The synthesis and reactivity of 2-Benzyloxy-1-methylpyridinium triflate, closely related to this compound, have been studied. This compound effectively converts alcohols into benzyl ethers, indicating its potential as a reagent in organic synthesis (Poon & Dudley, 2006).
Biomedical Imaging
In the field of biomedical imaging, derivatives of this compound have been synthesized and evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The high affinity of these derivatives for Aβ aggregates and their promising results in animal studies highlight their potential in diagnostic imaging (Cui et al., 2012).
Electrocatalysis
Studies on polymer films derived from N-methylaniline, a structural component of this compound, have shown significant electrocatalytic properties. These polymers demonstrate catalytic activity towards the hydroquinone-benzoquinone redox couple, which could be relevant in electrochemical applications (Malinauskas & Holze, 1996).
作用機序
Target of Action
It is known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it can be inferred that the compound might interact with palladium catalysts in these reactions.
Mode of Action
The mode of action of 2-(Benzyloxy)-N-methylaniline is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are widely used in organic synthesis . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the protodeboronation of alkyl boronic esters, a process in which this compound might be involved, can be catalyzed using a radical approach .
Result of Action
The result of the action of this compound is likely the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . These reactions can lead to the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
特性
IUPAC Name |
N-methyl-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNSYLBRSSWYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3103698.png)
![Tris[4-(1,1-dimethylethyl)-2-(1H-pyrazol-1-yl)pyridine]cobalt salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:3)](/img/structure/B3103705.png)
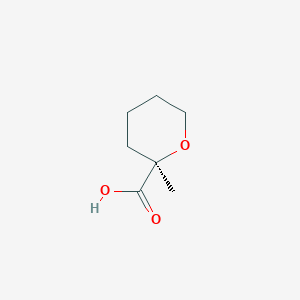
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
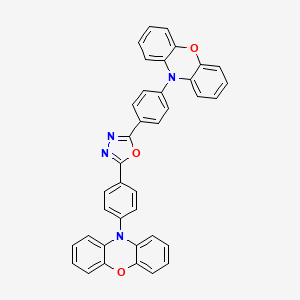

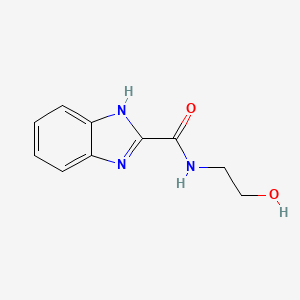
![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)




